N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structural features, which include an isothiochromene ring fused with a carboxamide group and an acetylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product. This reaction is carried out in an aqueous medium, which is considered environmentally benign and efficient .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as phase-transfer catalysis and the use of eco-friendly solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(4-acetylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene ring structure, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C18H13NO3S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H13NO3S/c1-11(20)12-6-8-14(9-7-12)19-17(21)16-10-13-4-2-3-5-15(13)18(22)23-16/h2-10H,1H3,(H,19,21) |
InChI Key |
WZIWVWORUKCZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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